

Commercial Availability and Technical Guide: 4-Methylpyridine-3-Boronic Acid

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Compound of Interest

Compound Name: 4-Methylpyridine-3-Boronic Acid

Cat. No.: B134435

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, properties, and synthesis of **4-Methylpyridine-3-boronic acid**, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to source and utilize this versatile compound.

Commercial Availability

4-Methylpyridine-3-boronic acid is commercially available from a variety of suppliers, catering to different research and development needs. The availability ranges from small, research-scale quantities to bulk amounts, with purity levels typically varying between 90% and 99%. Below is a summary of offerings from several key suppliers.

Table 1: Commercial Suppliers of 4-Methylpyridine-3-Boronic Acid

Supplier	Product Number/Name	Purity	Available Quantities	CAS Number
Sigma-Aldrich	CDS003860	Sold "as-is"	250 mg	148546-82-1
ECHEMI	4-Methylpyridine-3-boronic acid	Industrial Grade (99%)	Inquire for bulk	148546-82-1[1]
Thermo Scientific Chemicals	4-Methylpyridine-3-boronic acid, 90%	≥88.0% (HPLC)	1 g	148546-82-1[2]
Synchem	un083	95%	Inquire	148546-82-1[2]
ChemUniverse	4-METHYLPYRIDINE-3-BORONIC ACID	Inquire	Inquire	148546-82-1[3]
NINGBO INNO PHARMCHEM CO.,LTD	4-Methylpyridine-3-boronic acid	High Purity	Inquire for bulk	Not Specified[4]

Additionally, the pinacol ester of **4-Methylpyridine-3-boronic acid** is also commercially available, which can be a useful alternative in certain synthetic applications.

Table 2: Commercial Suppliers of 4-Methylpyridine-3-boronic acid, pinacol ester

Supplier	Product Number/Name	Purity	Available Quantities	CAS Number
Boron Molecular	BM957	Not Specified	Inquire	1171891-31-8[5]

Physicochemical Properties

Understanding the physicochemical properties of **4-Methylpyridine-3-boronic acid** is crucial for its handling, storage, and application in chemical reactions.

Table 3: Physicochemical Data of 4-Methylpyridine-3-Boronic Acid

Property	Value	Source
Molecular Formula	C ₆ H ₈ BNO ₂	[1]
Molecular Weight	136.94 g/mol	[1]
Appearance	White to off-white powder or solid	[2]
Melting Point	>300 °C (for related Pyridine-4-boronic acid)	[6]
Boiling Point (Predicted)	327.4 ± 44.0 °C	[1]
Density (Predicted)	1.18 ± 0.1 g/cm ³	[1]
SMILES	Cc1ccncc1B(O)O	
InChI	1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3	

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids, including **4-methylpyridine-3-boronic acid**, is well-documented in the scientific literature. A common and effective method involves a halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.

General Experimental Protocol: Synthesis of Pyridinylboronic Acids via Halogen-Metal Exchange

This protocol is a generalized procedure adapted from established methods for the synthesis of pyridinylboronic acids and can be tailored for the specific synthesis of **4-methylpyridine-3-boronic acid** from 3-halo-4-methylpyridine.[7]

Materials:

- 3-Bromo-4-methylpyridine (or other suitable 3-halo-4-methylpyridine)

- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 2M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

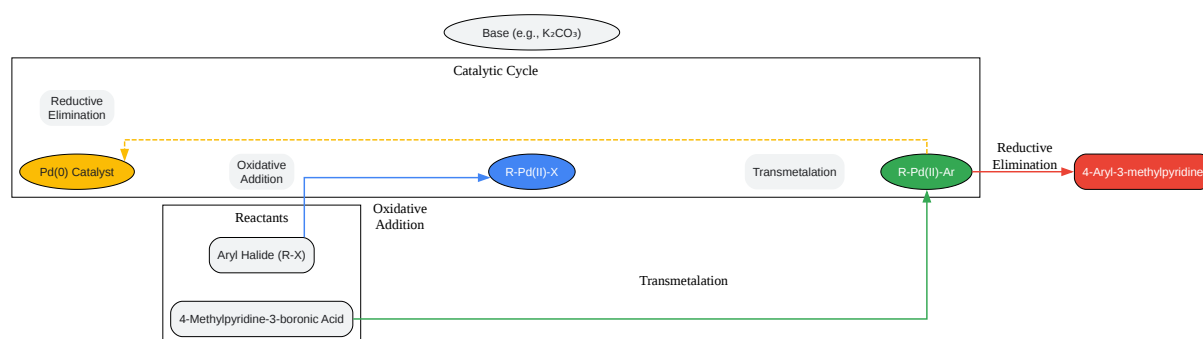
Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 3-bromo-4-methylpyridine, and dissolve it in anhydrous THF.
- **Cooling:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Lithiation:** Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below $-70\text{ }^{\circ}\text{C}$. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
- **Borylation:** To the resulting solution, add triisopropyl borate dropwise, again keeping the temperature below $-70\text{ }^{\circ}\text{C}$. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Quenching and Workup:** Cool the reaction mixture to $0\text{ }^{\circ}\text{C}$ in an ice bath and quench by the slow addition of 2M HCl.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: The crude **4-methylpyridine-3-boronic acid** can be purified by recrystallization from a suitable solvent system.

Applications in Synthesis: The Suzuki-Miyaura Coupling

4-Methylpyridine-3-boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8][9]

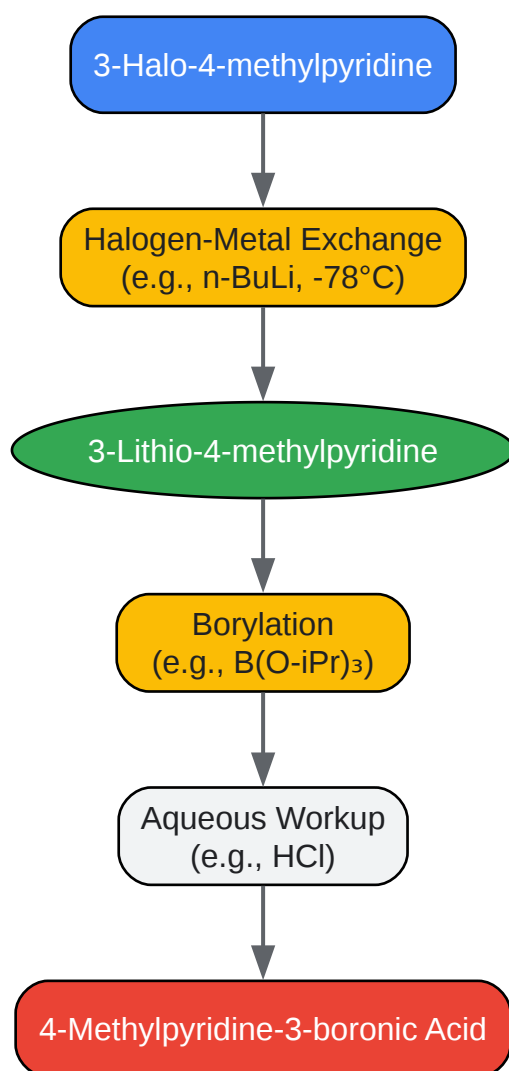


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Caption: The Suzuki-Miyaura coupling reaction of **4-Methylpyridine-3-boronic acid** with an aryl halide.

Synthetic Pathway Overview

The synthesis of pyridinylboronic acids can be achieved through several methods. The following diagram illustrates a general and widely used approach involving a halogen-metal exchange followed by borylation.



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Caption: A general synthetic pathway for **4-Methylpyridine-3-boronic acid**.

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